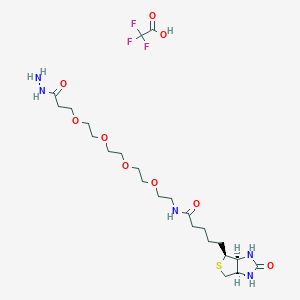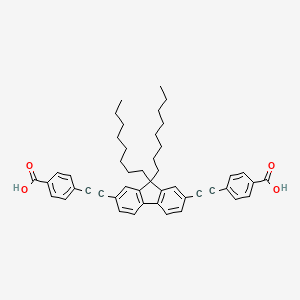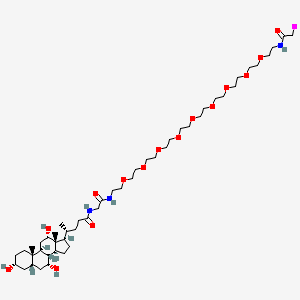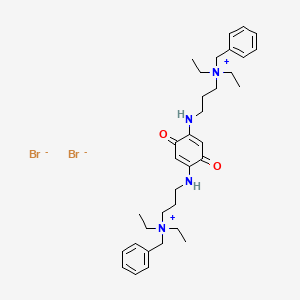
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate est un composé suscitant un intérêt significatif dans divers domaines scientifiques. Ce composé est connu pour sa structure chimique unique, qui comprend à la fois des motifs d'acide dihydroxybutanedioïque et d'hydroxybutanoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation du composant acide dihydroxybutanedioïque, qui peut être synthétisé par oxydation de précurseurs appropriés dans des conditions contrôlées. Le motif hydroxybutanoate est ensuite introduit par des réactions d'estérification ou d'amidation, en fonction du produit final souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs chimiques à grande échelle où les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux. L'utilisation de catalyseurs, le contrôle de la température et les techniques de purification telles que la cristallisation ou la chromatographie sont essentiels pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes hydroxy en alcools correspondants.
Substitution : Les groupes hydroxy peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les conditions réactionnelles impliquent généralement des températures contrôlées, des ajustements du pH et l'utilisation de solvants pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de composés dérivés.
Applications de la recherche scientifique
L'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate a de nombreuses applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et l'interaction avec les biomolécules.
Médecine : La recherche explore ses applications thérapeutiques potentielles, comme dans le développement de médicaments pour traiter des maladies spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de produits pharmaceutiques et comme intermédiaire dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2R,3R)-2,3-dihydroxybutanedioïque : Il partage le motif d'acide dihydroxybutanedioïque mais n'a pas le composant hydroxybutanoate.
(3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate : Contient le motif hydroxybutanoate mais pas le composant acide dihydroxybutanedioïque.
Unicité
L'unicité de l'acide (2R,3R)-2,3-dihydroxybutanedioïque ; (3R)-3-hydroxy-4-(triméthylazaniumyl)butanoate réside dans ses caractéristiques structurelles combinées, qui confèrent une réactivité chimique distincte et des applications potentielles. Sa double fonctionnalité permet une utilisation polyvalente dans divers domaines scientifiques et industriels, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H21NO9 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
Clé InChI |
RZALONVQKUWRRY-XOJLQXRJSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)

![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)


